molecular formula C10H7BrO3 B1448207 5-(2-bromoacetyl)isobenzofuran-1(3H)-one CAS No. 1799842-56-0

5-(2-bromoacetyl)isobenzofuran-1(3H)-one

Cat. No. B1448207
M. Wt: 255.06 g/mol
InChI Key: COTUUCUHJPVLCV-UHFFFAOYSA-N
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Description

5-(2-bromoacetyl)isobenzofuran-1(3H)-one (5-BIF-1) is a synthetic compound that has been studied for its various applications in the fields of chemistry, biochemistry, and pharmacology. It is a heterocyclic compound that is composed of a five-membered ring structure with two oxygen atoms, one nitrogen atom, and two carbon atoms. 5-BIF-1 has been studied for its potential to be used as an intermediate in organic synthesis and as a therapeutic agent for various diseases.

Scientific Research Applications

Synthesis Techniques and Applications

  • Regioselective Bromocyclization

    The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization showcases a method for producing these compounds efficiently. The products can be used further in palladium-catalyzed cross-coupling reactions or converted into other heterocycles, indicating their versatility in organic synthesis (Zheng et al., 2019).

  • Domino [Pd]-Catalysis

    A domino [Pd]-catalysis approach for the synthesis of isobenzofuran-1(3H)-ones demonstrates broad substrate scope, further applied in the synthesis of drugs like n-butyl phthalide, highlighting its potential in pharmaceutical applications (Mahendar & Satyanarayana, 2016).

  • Inhibition of Microbial Quorum Sensing

    Compounds such as 5-(bromomethylene)furan-2(5H)-ones and 3-(bromomethylene)isobenzofuran-1(3H)-ones have been studied for their ability to interfere with microbial communication and biofilm formation, indicating their potential in addressing microbial resistance and infection control (Benneche et al., 2008).

  • Green Synthesis Approaches

    The development of environmentally benign synthesis methods for isobenzofuran-1(3H)-ones, using water as the sole green solvent under [Cu]-catalysis, highlights the shift towards sustainable chemistry practices (Mahendar & Satyanarayana, 2015).

properties

IUPAC Name

5-(2-bromoacetyl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-4-9(12)6-1-2-8-7(3-6)5-14-10(8)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTUUCUHJPVLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)CBr)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-bromoacetyl)isobenzofuran-1(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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